molecular formula C18H18N2O2 B12908301 1H-Isoindole-1,3(2H)-dione, 4-(dimethylamino)-2-(3,5-dimethylphenyl)- CAS No. 651733-73-2

1H-Isoindole-1,3(2H)-dione, 4-(dimethylamino)-2-(3,5-dimethylphenyl)-

Cat. No.: B12908301
CAS No.: 651733-73-2
M. Wt: 294.3 g/mol
InChI Key: YUAUUMVDPMBEIY-UHFFFAOYSA-N
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Description

The compound 1H-Isoindole-1,3(2H)-dione, 4-(dimethylamino)-2-(3,5-dimethylphenyl)- is a substituted isoindole-1,3-dione derivative characterized by:

  • A dimethylamino group at the 4-position of the isoindole ring.
  • A 3,5-dimethylphenyl group at the 2-position.

Properties

CAS No.

651733-73-2

Molecular Formula

C18H18N2O2

Molecular Weight

294.3 g/mol

IUPAC Name

4-(dimethylamino)-2-(3,5-dimethylphenyl)isoindole-1,3-dione

InChI

InChI=1S/C18H18N2O2/c1-11-8-12(2)10-13(9-11)20-17(21)14-6-5-7-15(19(3)4)16(14)18(20)22/h5-10H,1-4H3

InChI Key

YUAUUMVDPMBEIY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)N2C(=O)C3=C(C2=O)C(=CC=C3)N(C)C)C

Origin of Product

United States

Preparation Methods

Starting Materials and Initial Condensation

  • Phthalic Anhydride Derivative : The synthesis begins with phthalic anhydride or its derivatives, which provide the isoindoline-1,3-dione core structure.
  • Aromatic Amines : 3,5-dimethyl aniline or related amines are used to introduce the 3,5-dimethylphenyl group at the 2-position.
  • Dimethylamino Group Introduction : This can be achieved either by using dimethylamino-substituted amines or by post-synthetic modification such as nucleophilic substitution or reductive amination.

The condensation reaction typically proceeds via nucleophilic attack of the amine on the anhydride, followed by cyclization to form the imide ring.

Reaction Conditions

  • Solvents : Organic solvents such as acetic acid, ethanol, or mixtures with water are commonly used to dissolve reactants and facilitate the reaction.
  • Temperature : Elevated temperatures ranging from 80°C to 120°C are employed to drive the cyclization and condensation reactions to completion.
  • Catalysts and Bases : Organic bases like triethylamine may be used to neutralize acids formed during the reaction and to promote nucleophilicity of amines.

Protection and Deprotection Strategies

  • Carboxyl groups on phthalic derivatives are often protected as methyl esters during intermediate steps to prevent side reactions.
  • Hydrolysis of these esters under basic or acidic conditions regenerates the carboxyl groups before final cyclization.
  • Hydroxyl or amino protecting groups may be used and later removed using Lewis acids such as aluminum chloride or boron trichloride to yield the final product.

Reduction and Nitration Steps (If Applicable)

  • For derivatives requiring amino substitution, nitration of hydroxyphthalate esters followed by reduction (using Fe/HCl or Zn/HOAc) can be employed to introduce amino groups at specific positions.
  • These steps are carefully controlled in terms of temperature (typically 10–50°C) and solvent (methanol or aqueous mixtures) to ensure selective substitution.

Representative Preparation Process (Based on Patent Literature)

Step Description Reagents/Conditions Notes
1 Preparation of dimethyl 4-hydroxyphthalate React 4-hydroxyphthalic acid with methanol Methyl groups act as carboxyl protecting groups
2 Nitration to form dimethyl 4-hydroxy-3-nitrophthalate Use nitric acid or mixed nitric/sulfuric acid at ~25°C Controlled nitration for selective substitution
3 Reduction to dimethyl 3-amino-4-hydroxyphthalate Fe/HCl or Zn/HOAc in methanol at room temperature Converts nitro to amino group
4 Hydrolysis to 3-amino-4-hydroxyphthalic acid Base hydrolysis with NaOH or acid hydrolysis with HCl in water/ethanol at 50–70°C Removes methyl protecting groups
5 Condensation with 3-aminopiperidine-2,6-dione hydrochloride In acetic acid with triethylamine at ~120°C Forms isoindoline-1,3-dione core with amino substituent
6 Introduction of dimethylamino and 3,5-dimethylphenyl groups Via nucleophilic substitution or direct amination Final functionalization step

This sequence illustrates the complexity and precision required in preparing substituted isoindoline-1,3-dione compounds, including the target compound with dimethylamino and 3,5-dimethylphenyl substituents.

Analytical and Research Findings

  • The use of protecting groups is critical to avoid side reactions and to ensure regioselective substitution.
  • Lewis acid-mediated deprotection is effective for removing hydroxyl protecting groups without degrading the isoindoline core.
  • Organic bases such as triethylamine facilitate the condensation by neutralizing acidic byproducts and enhancing nucleophilicity.
  • Temperature control is essential to balance reaction rate and selectivity, with typical ranges between 50°C and 120°C depending on the step.
  • Solvent choice impacts solubility and reaction kinetics; mixtures of water and ethanol or pure organic solvents like acetic acid are common.

Summary Table of Key Preparation Parameters

Parameter Typical Range/Condition Purpose/Effect
Starting materials Phthalic anhydride derivatives, amines Core structure and substituent source
Solvent Acetic acid, ethanol, water mixtures Solubility and reaction medium
Temperature 25°C (nitration/reduction) to 120°C (condensation) Reaction rate and selectivity
Base Triethylamine, NaOH Neutralization, nucleophilicity
Protecting groups Methyl esters, hydroxyl protecting groups Prevent side reactions
Deprotection agents Lewis acids (AlCl3, BCl3) Remove protecting groups
Reducing agents Fe/HCl, Zn/HOAc Nitro to amino group conversion

Chemical Reactions Analysis

Types of Reactions

4-(Dimethylamino)-2-(3,5-dimethylphenyl)isoindoline-1,3-dione can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced isoindoline derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens, alkylating agents, or acylating agents can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups such as halides, alkyl groups, or acyl groups.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis and the development of new materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(Dimethylamino)-2-(3,5-dimethylphenyl)isoindoline-1,3-dione would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. The pathways involved could include inhibition of enzyme activity, modulation of receptor function, or interference with cellular processes.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Compound Name / ID Substituents (Position) Molecular Weight (g/mol) Key Properties Source
Target Compound 4-(dimethylamino), 2-(3,5-dimethylphenyl) Not provided Predicted higher solubility due to dimethylamino group -
Folpet () 2-((trichloromethyl)thio) 296.56 Fungicidal activity; low water solubility
Compound 6 () 2-(4-(3-(2-hydroxy-4-methoxyphenyl)acryloyl)phenyl) Not provided Enhanced polarity from hydroxyl/methoxy groups
5,6-Dichloro-2-[3-(dimethylamino)propyl] () 5,6-dichloro, 2-(dimethylaminopropyl) Not provided Electron-withdrawing Cl vs. electron-donating dimethylamino

Key Observations :

  • Electron-Donating vs. Withdrawing Groups: The dimethylamino group (electron-donating) in the target compound contrasts with chloro substituents (electron-withdrawing) in compounds like Folpet or derivatives.
  • Solubility: Dimethylamino and hydroxyl/methoxy groups (e.g., in , compound 6) improve aqueous solubility compared to halogenated derivatives like Folpet .

Comparison with Other Routes :

  • Imidazole Derivatives () : Require multi-step synthesis, including cyclization to introduce 4,5-diphenylimidazole moieties, increasing synthetic complexity .
  • Indole Derivatives () : Utilize palladium-catalyzed cross-coupling, which is costlier but offers regioselectivity .

Insights :

  • The 3,5-dimethylphenyl group may enhance lipophilicity, aiding blood-brain barrier penetration for neurological targets.

Biological Activity

1H-Isoindole-1,3(2H)-dione derivatives, particularly the compound 1H-Isoindole-1,3(2H)-dione, 4-(dimethylamino)-2-(3,5-dimethylphenyl)- , have garnered attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, emphasizing its pharmacological potential and underlying mechanisms.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

  • Molecular Formula : C17H15N3O2
  • Molecular Weight : 295.32 g/mol

The presence of the dimethylamino group and the 3,5-dimethylphenyl moiety contributes to its unique properties and biological activities.

Anti-inflammatory Activity

Research has indicated that isoindole derivatives exhibit significant anti-inflammatory properties. A study highlighted that certain derivatives demonstrated strong inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory process. The compound's structure allows it to interact effectively with these enzymes, potentially leading to reduced inflammation and pain management similar to established NSAIDs like meloxicam .

Antioxidant Activity

The antioxidant capacity of this compound has been evaluated using various assays, including the DPPH method. The results showed that it possesses a moderate level of antioxidant activity, which is essential for combating oxidative stress-related diseases . This activity is attributed to its ability to scavenge free radicals and inhibit lipid peroxidation.

Neuroprotective Effects

Isoindole derivatives have been studied for their neuroprotective effects. Some compounds in this class have shown promise as inhibitors of acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases like Alzheimer's. This suggests that they may enhance cognitive function by preventing the breakdown of acetylcholine .

The biological effects of 1H-Isoindole-1,3(2H)-dione derivatives are mediated through various pathways:

  • Inhibition of COX Enzymes : The structural features allow for effective binding to COX enzymes, reducing the synthesis of pro-inflammatory prostaglandins.
  • Scavenging Reactive Oxygen Species (ROS) : The compound's ability to donate electrons helps neutralize ROS, thereby protecting cells from oxidative damage.
  • Modulation of Neurotransmitter Levels : By inhibiting AChE, these compounds may increase acetylcholine levels, enhancing synaptic transmission and cognitive function.

Study on COX Inhibition

In a comparative study involving several isoindole derivatives, it was found that the compound exhibited a higher selectivity for COX-2 over COX-1 compared to meloxicam. This selectivity is advantageous as it may reduce gastrointestinal side effects commonly associated with non-selective NSAIDs .

Antioxidant Evaluation

A series of experiments using the DPPH assay demonstrated that this isoindole derivative showed significant scavenging activity against free radicals. The results indicated a dose-dependent response, confirming its potential as an antioxidant agent .

Summary Table of Biological Activities

Biological ActivityMechanismReference
Anti-inflammatoryCOX inhibition
AntioxidantROS scavenging
NeuroprotectiveAChE inhibition

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